1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene
Overview
Description
“1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene” is a chemical compound. However, there is limited information available about this specific compound1.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene”. However, similar compounds have been involved in various chemical reactions for the synthesis of bioactive molecules2.
Scientific Research Applications
Intermediate for Medicinal Compounds
Synthesis processes of intermediates for medicinal compounds have been explored, demonstrating the role of similar nitrobenzene derivatives in the production of pharmaceuticals. For example, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene as an intermediate in creating dofetilide, a medication for arrhythmia, shows the importance of such compounds in drug development (Zhai Guang-xin, 2006).
Solar Cell Efficiency Enhancement
Research has also highlighted the application of nitrobenzene derivatives in improving the efficiency of polymer solar cells. A study introduced 1-Bromo-4-Nitrobenzene to the active layer of polymer solar cells, significantly enhancing the power conversion efficiency. This improvement was attributed to the formation of charge transfer complexes, which facilitated excitonic dissociation and reduced recombination (G. Fu et al., 2015).
Photophysics and Photochemistry Insights
Investigations into the complex photophysics and photochemistry of nitroaromatic compounds, like nitrobenzene, offer insights into their behavior under UV light. This research has implications for understanding and designing materials for optical applications, including light-emitting devices and sensors (A. Giussani & G. Worth, 2017).
Synthesis of Novel Herbicides
Nitrobenzene derivatives have been used in the synthesis of novel herbicides, indicating their role in agricultural chemical development. A specific study detailed the synthesis process of beflubutamid, showcasing the versatility of these compounds in creating effective plant protection agents (Chen Huan-you, 2012).
Molecular Ordering Analysis
The molecular ordering of smectogenic compounds has been analyzed using quantum mechanics and computer simulation, suggesting applications of nitrobenzene derivatives in materials science, specifically in understanding liquid crystal behavior (D. Ojha & V. Pisipati, 2003).
Future Directions
Please note that this analysis is based on the information currently available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.
properties
IUPAC Name |
1-(3-bromophenoxy)-2-fluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFNO3/c13-8-2-1-3-10(6-8)18-12-5-4-9(15(16)17)7-11(12)14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWZDBZBTWRFQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651870 | |
Record name | 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene | |
CAS RN |
74660-86-9 | |
Record name | 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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